methyl 2-[6-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate
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Overview
Description
Methyl 2-[6-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate is a complex organic compound that features a unique structure combining benzodioxine and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[6-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate typically involves multi-step organic reactions. The key steps include the formation of the benzodioxine and benzothiazole rings, followed by their coupling through appropriate linkers. Common reagents used in these reactions include halogenated precursors, amines, and esters, under conditions such as reflux or catalytic hydrogenation .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[6-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by catalysts
Common Reagents and Conditions
Common reagents include halogenated compounds, amines, and esters. Reaction conditions vary but often involve solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials .
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. This can lead to the development of new therapeutic agents .
Medicine
In medicine, the compound’s derivatives are investigated for their potential pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of methyl 2-[6-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction cascades that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate
- 2,3-Dihydro-1,4-benzodioxine-6-carboxamide
- 2,3-dihydro-1,4-benzodioxin-6-ylmethylamine
Uniqueness
Methyl 2-[6-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate is unique due to its combined benzodioxine and benzothiazole structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 2-[6-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O7S/c1-25-18(23)8-22-11-6-14-15(28-10-27-14)7-17(11)30-20(22)21-19(24)16-9-26-12-4-2-3-5-13(12)29-16/h2-7,16H,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQUFQGYBAAMLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC3=C(C=C2SC1=NC(=O)C4COC5=CC=CC=C5O4)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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